molecular formula C10H11NO6S B2697295 (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid CAS No. 300567-51-5

(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid

Cat. No.: B2697295
CAS No.: 300567-51-5
M. Wt: 273.26
InChI Key: KMWLQLFXKIZXLM-UHFFFAOYSA-N
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Description

(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid is a chemical compound that belongs to the class of sulfonamides It features a benzodioxine ring system fused with a sulfonylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid typically involves the reaction of 2,3-dihydro-benzo[1,4]dioxine-6-amine with sulfonyl chloride under controlled pH conditions. The reaction is carried out in an aqueous solution of sodium carbonate, which helps to maintain the pH at around 10. The resulting sulfonamide is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives. Substitution reactions can result in various substituted sulfonamides.

Scientific Research Applications

(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonylamino group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid
  • (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid
  • (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid

Uniqueness

(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid is unique due to its specific structural features, which include the acetic acid moiety. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c12-10(13)6-11-18(14,15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5,11H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWLQLFXKIZXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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